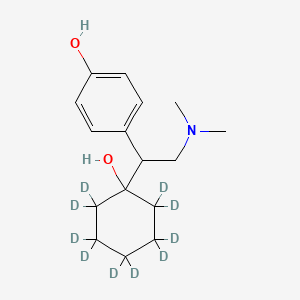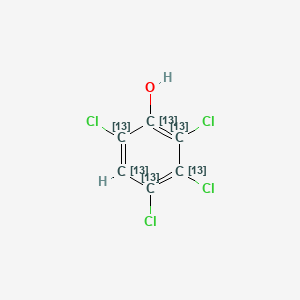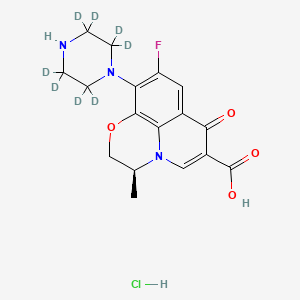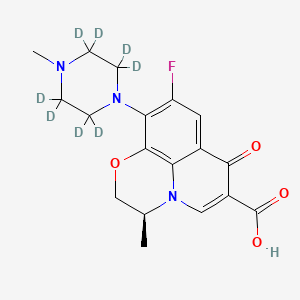
D,L-O-Desmetil Venlafaxina-d10
Descripción general
Descripción
D,L-O-Desmethyl Venlafaxine-d10, also known as O-Desmethylvenlafaxine-D10, is a stable isotope labelled metabolite . It is a derivative of Venlafaxine , which is a member of the SNRI class of antidepressants . The molecular formula of D,L-O-Desmethyl Venlafaxine-d10 is C16 2H10 H15 N O2 and it has a molecular weight of 273.44 .
Synthesis Analysis
The synthesis of Desvenlafaxine (O-desmethylvenlafaxine), the major active metabolite of Venlafaxine, involves the deprotonation of the amide with butyllithium, followed by condensation with cyclohexanone to give a b-hydroxyamide intermediate. This intermediate is then reduced with alane, and debenzylated using palladium on carbon and 1,4-cyclohexadiene .Molecular Structure Analysis
The molecular structure of D,L-O-Desmethyl Venlafaxine-d10 is characterized by its molecular formula, C16 2H10 H15 N O2 . This indicates that it contains 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
As a metabolite of Venlafaxine, D,L-O-Desmethyl Venlafaxine-d10 is likely to undergo similar chemical reactions. Venlafaxine is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine more potently than dopamine .Aplicaciones Científicas De Investigación
Caracterización farmacocinética
D,L-O-Desmetil Venlafaxina-d10: se utiliza en estudios farmacocinéticos para comprender el comportamiento del fármaco dentro del cuerpo. Sirve como un estándar interno marcado para cuantificar el fármaco original y sus metabolitos en muestras biológicas {svg_1}. Esto es crucial para el desarrollo de formas de dosificación y la comprensión de las propiedades de absorción, distribución, metabolismo y excreción (ADME) del fármaco.
Desarrollo de fármacos y dosificación precisa
El compuesto es instrumental en el desarrollo de fármacos basado en modelos. Al servir como un marcador isotópico estable, permite una medición precisa de venlafaxina y los niveles de sus metabolitos, lo cual es esencial para adaptar las dosis de medicamentos a las necesidades individuales de los pacientes, contribuyendo así a los enfoques de medicina personalizada {svg_2}.
Estudios farmacodinámicos
En la investigación farmacodinámica, rac-O-Desmetil Venlafaxina-D10 ayuda a evaluar los efectos del fármaco en los objetivos biológicos. Se utiliza en estudios que miden la respuesta fisiológica a la venlafaxina, como su impacto en el reflejo pupilar a la luz, que es un sustituto de la actividad farmacológica noradrenérgica {svg_3}.
Estudios farmacocinéticos preclínicos
Este compuesto marcado se utiliza en estudios preclínicos para rastrear la farmacocinética de la venlafaxina en modelos animales. Dichos estudios proporcionan datos preliminares sobre el comportamiento del fármaco, que son necesarios antes de avanzar a los ensayos clínicos en humanos {svg_4}.
Estudios de bioequivalencia
This compound: desempeña un papel en los estudios de bioequivalencia, que comparan la biodisponibilidad de diferentes formulaciones de fármacos. Su marcador isotópico estable garantiza una medición precisa y confiable de las concentraciones del fármaco, lo que facilita la comparación de los fármacos genéricos con sus contrapartes de marca {svg_5}.
Investigación de interacciones farmacológicas
El compuesto se utiliza para investigar posibles interacciones fármaco-fármaco. Al rastrear cómo la venlafaxina y sus metabolitos se ven afectados por otros medicamentos, los investigadores pueden predecir y prevenir interacciones adversas, asegurando la seguridad del paciente {svg_6}.
Identificación de metabolitos
En los estudios de identificación de metabolitos, rac-O-Desmetil Venlafaxina-D10 ayuda en la detección y cuantificación de los metabolitos de la venlafaxina. Esto es vital para comprender las vías metabólicas y los posibles metabolitos activos o tóxicos del fármaco {svg_7}.
Monitoreo terapéutico de fármacos
El monitoreo terapéutico de fármacos (TDM) utiliza This compound para mantener las concentraciones de fármacos dentro de una ventana terapéutica. Esto es particularmente importante para los fármacos con índices terapéuticos estrechos, donde mantener la concentración correcta es fundamental para la eficacia y la seguridad {svg_8}.
Mecanismo De Acción
- Role : By inhibiting the reuptake of serotonin and norepinephrine, desvenlafaxine increases their availability in the synaptic cleft. This potentiation is thought to contribute to its antidepressant effects .
- Norepinephrine Reuptake Inhibition : Additionally, desvenlafaxine inhibits NET, blocking the reuptake of norepinephrine. Elevated norepinephrine levels contribute to improved mood, energy, and focus .
Target of Action
Mode of Action
: Desvenlafaxine: Uses, Interactions, Mechanism of Action | DrugBank Online : Evidence of the Dual Mechanisms of Action of Venlafaxine
Direcciones Futuras
The future directions of D,L-O-Desmethyl Venlafaxine-d10 research could involve its use as a reference standard in pharmaceutical testing . It could also be used as an internal standard for quantitation of O-desmethylvenlafaxine levels in urine or isotope dilution methods by LC/MS or GC/MS for clinical toxicology, urine drug testing, or forensic analysis .
Análisis Bioquímico
Biochemical Properties
D,L-O-Desmethyl Venlafaxine-d10 plays a significant role in biochemical reactions, particularly in the context of neurotransmission. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme CYP2D6, which is responsible for its metabolism. The compound also interacts with serotonin and norepinephrine transporters, influencing their activity and contributing to its antidepressant effects .
Cellular Effects
D,L-O-Desmethyl Venlafaxine-d10 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the activity of neurotransmitter transporters, leading to changes in neurotransmitter levels within synaptic clefts. This modulation impacts cell signaling pathways related to mood regulation and stress response .
Molecular Mechanism
The molecular mechanism of D,L-O-Desmethyl Venlafaxine-d10 involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and norepinephrine, the compound increases the availability of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, D,L-O-Desmethyl Venlafaxine-d10 may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D,L-O-Desmethyl Venlafaxine-d10 change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that D,L-O-Desmethyl Venlafaxine-d10 remains stable under controlled conditions, but its degradation products may have different biological activities. Long-term exposure to the compound can lead to adaptive changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels .
Dosage Effects in Animal Models
The effects of D,L-O-Desmethyl Venlafaxine-d10 vary with different dosages in animal models. At lower doses, the compound exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, including alterations in cardiovascular function and behavior. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing significant toxicity .
Metabolic Pathways
D,L-O-Desmethyl Venlafaxine-d10 is involved in several metabolic pathways. It is primarily metabolized by the cytochrome P450 enzyme CYP2D6, which converts it into other metabolites. These metabolic pathways influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. The interactions with enzymes and cofactors in these pathways can also impact metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of D,L-O-Desmethyl Venlafaxine-d10 within cells and tissues are mediated by various transporters and binding proteins. The compound is transported across cell membranes by specific transporters, which influence its localization and accumulation within different tissues. These transport mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic effects .
Subcellular Localization
D,L-O-Desmethyl Venlafaxine-d10 exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. This subcellular localization is essential for its interaction with specific biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
2,2,3,3,4,4,5,5,6,6-decadeuterio-1-[2-(dimethylamino)-1-(4-hydroxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/i3D2,4D2,5D2,10D2,11D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYIDSXMWOZKMP-SZWCYPPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





